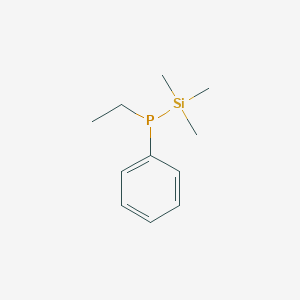
Ethyl(phenyl)(trimethylsilyl)phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl(phenyl)(trimethylsilyl)phosphane is an organophosphorus compound that features a phosphorus atom bonded to an ethyl group, a phenyl group, and a trimethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl(phenyl)(trimethylsilyl)phosphane typically involves the reaction of chlorophosphines with organometallic reagents. One common method is the reaction of chlorophosphines with Grignard reagents. For example, the reaction of chlorophosphine with ethylmagnesium bromide and phenylmagnesium bromide in the presence of trimethylsilyl chloride can yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors to ensure efficient mixing and reaction of the reagents. The use of automated systems for the addition of reagents and control of reaction conditions is also common in industrial settings .
化学反応の分析
Types of Reactions
Ethyl(phenyl)(trimethylsilyl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Hydrolysis: The compound can undergo hydrolysis to form phosphinic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halogens or alkyl halides can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Hydrolysis: Phosphinic acids.
科学的研究の応用
Ethyl(phenyl)(trimethylsilyl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl(phenyl)(trimethylsilyl)phosphane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphorus atom can form bonds with other atoms or molecules, facilitating the formation of new compounds. The trimethylsilyl group can also stabilize reactive intermediates, making the compound useful in various synthetic applications .
類似化合物との比較
Similar Compounds
- Phenyl(trimethylsilyl)phosphane
- Ethyl(trimethylsilyl)phosphane
- Ethyl(phenyl)phosphane
Uniqueness
Ethyl(phenyl)(trimethylsilyl)phosphane is unique due to the presence of both an ethyl group and a phenyl group bonded to the phosphorus atom, along with a trimethylsilyl group. This combination of substituents imparts distinct reactivity and stability to the compound, making it valuable in various chemical reactions and applications .
特性
CAS番号 |
59877-22-4 |
|---|---|
分子式 |
C11H19PSi |
分子量 |
210.33 g/mol |
IUPAC名 |
ethyl-phenyl-trimethylsilylphosphane |
InChI |
InChI=1S/C11H19PSi/c1-5-12(13(2,3)4)11-9-7-6-8-10-11/h6-10H,5H2,1-4H3 |
InChIキー |
XJVSKESGJPLKAY-UHFFFAOYSA-N |
正規SMILES |
CCP(C1=CC=CC=C1)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


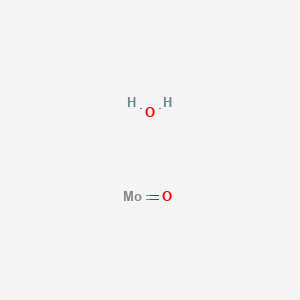
![2-({4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methylidene)cyclopentan-1-one](/img/structure/B14607264.png)
![[Naphthalene-1,8-diylbis(methylene)]bis(trimethylsilane)](/img/structure/B14607269.png)
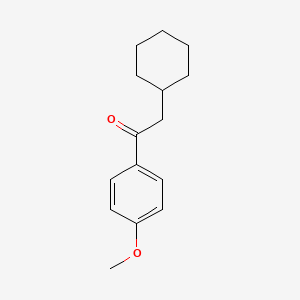

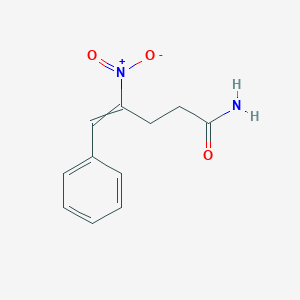
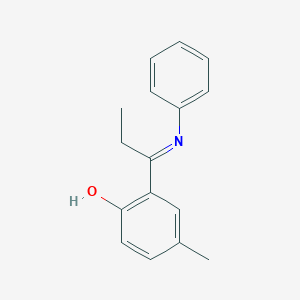
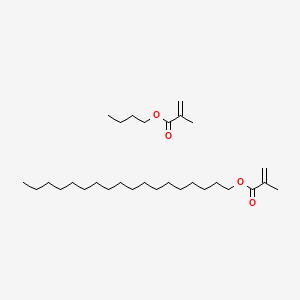
![5,6-Dihydro-4h-cyclopenta[b]furan](/img/structure/B14607305.png)
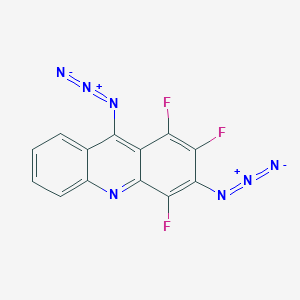
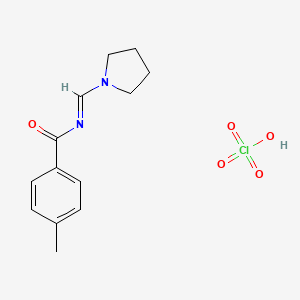
![N-[(2,4,6-trimethylphenyl)methyl]heptan-2-amine;hydrochloride](/img/structure/B14607321.png)

![4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]benzamide](/img/structure/B14607338.png)
